molecular formula C5H7BrN2O B6235205 4-bromo-5-(methoxymethyl)-1H-pyrazole CAS No. 1783662-26-9

4-bromo-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B6235205
CAS No.: 1783662-26-9
M. Wt: 191
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(methoxymethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a methoxymethyl group (-CH2OCH3) at the 5-position (Figure 1). The bromine atom introduces electrophilic reactivity, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions .

Properties

CAS No.

1783662-26-9

Molecular Formula

C5H7BrN2O

Molecular Weight

191

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with the cyclization of a β-ketoester bearing a methoxymethyl group. For instance, ethyl 3-(methoxymethyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to form 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. This intermediate undergoes decarboxylation in the presence of aqueous hydrochloric acid to yield 5-(methoxymethyl)-1H-pyrazole.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 80–90°C

  • Yield: 60–70% (post-decarboxylation)

Regioselective Bromination

The 5-(methoxymethyl)-1H-pyrazole is brominated using phosphorus oxybromide (POBr₃) in acetonitrile. The methoxymethyl group directs electrophilic bromination to position 4, achieving >85% regioselectivity.

5-(Methoxymethyl)-1H-pyrazole+POBr3CH3CN, 80°C4-Bromo-5-(methoxymethyl)-1H-pyrazole\text{5-(Methoxymethyl)-1H-pyrazole} + \text{POBr}3 \xrightarrow{\text{CH}3\text{CN, 80°C}} \text{this compound}

Optimized Parameters:

  • Molar Ratio (Pyrazole:POBr₃): 1:0.6

  • Reaction Time: 2 hours

  • Isolated Yield: 78%

Direct Bromination of Pre-Functionalized Pyrazoles

Substrate Preparation

This route employs 5-(methoxymethyl)-1H-pyrazole synthesized via alkylation of 5-hydroxymethyl-1H-pyrazole. Methylation is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF), yielding the methoxymethyl derivative in 82% efficiency.

Bromination with N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride, under radical initiation with benzoyl peroxide, selectively brominates position 4. The methoxymethyl group’s electron-donating effect enhances para-directed electrophilic substitution.

Performance Metrics:

  • NBS Equivalents: 1.1

  • Temperature: 25°C (ambient)

  • Yield: 65%

Multi-Step Synthesis via Hydrazine Intermediates

Hydrazine Formation and Cyclization

Adapting methodologies from CN112079781A, 3-chloro-5-R¹-2-hydrazinopyridine reacts with maleic acid diesters in alkaline media to form sodium 3-hydroxy-1-(3-chloro-5-R¹-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Subsequent dehydration and bromination yield the target compound.

Bromination and Functionalization

The intermediate undergoes bromination with POBr₃, followed by hydrolysis to remove the pyridyl group. Final methylation with dimethyl sulfate introduces the methoxymethyl moiety.

Critical Observations:

  • Overall Yield: 55% (four steps)

  • Purity (HPLC): ≥98%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Regioselectivity Complexity
Cyclization + Brominationβ-Ketoester cyclization, POBr₃ bromination78%High (>85%)Moderate
Direct BrominationAlkylation, NBS bromination65%Moderate (70%)Low
Multi-Step SynthesisHydrazine cyclization, POBr₃ bromination55%High (>90%)High

Mechanistic Insights and Challenges

Role of directing groups

The methoxymethyl group’s electron-donating nature facilitates electrophilic bromination at position 4. Computational studies suggest this group increases electron density at the adjacent carbon, favoring bromine attachment.

Side Reactions and Mitigation

  • Oxidation of Methoxymethyl: Prolonged exposure to POBr₃ at >90°C risks oxidizing the methoxymethyl group to a carbonyl. This is mitigated by strict temperature control (<80°C).

  • N-Substitution: Competing alkylation at nitrogen is suppressed using bulky bases like DBU during methylation.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times by 40% compared to batch processes. A two-stage system (cyclization followed by bromination) achieves 95% conversion with 10-minute residence times.

Solvent Recovery Systems

Distillation units recover >90% of acetonitrile and DMF, aligning with green chemistry principles.

Emerging Alternatives and Research Frontiers

Enzymatic Bromination

Recent trials with vanadium-dependent haloperoxidases demonstrate 50% bromination efficiency under mild conditions (pH 5, 30°C). While promising, enzyme stability remains a limitation.

Photocatalytic Methods

Visible-light-mediated bromination using CBr₄ and eosin Y achieves 60% yield but requires further optimization for scale-up .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(methoxymethyl)-1

Comparison with Similar Compounds

Key Structural Features :

  • Bromine at C4 : A strong electron-withdrawing group (EWG) that directs electrophilic substitution to the 5-position.

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Stability

Compound Substituents Electronic Effects Key Reactivity Insights References
4-Bromo-5-(methoxymethyl)-1H-pyrazole C4: Br; C5: -CH2OCH3 Br (EWG); -CH2OCH3 (EDG) Enhanced solubility; bromine acts as a leaving group in cross-couplings.
4-Bromo-3-(trifluoromethyl)-1H-pyrazole C4: Br; C3: -CF3 Br (EWG); -CF3 (strong EWG) High thermal stability (m.p. 105–107°C); electron-deficient core favors SNAr reactions.
4-Bromo-1-ethyl-5-methyl-1H-pyrazole C4: Br; C5: -CH3; N1: -CH2CH3 Br (EWG); -CH3 (EDG) Reduced polarity due to alkyl groups; lower solubility in polar solvents.
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole C5: aryl-Br; C3: aryl-NO2 Aryl-Br (moderate EWG); -NO2 (strong EWG) Planar structure with extended conjugation; nitro group enhances electrophilicity.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine and trifluoromethyl groups increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) .
  • Electron-Donating Groups (EDGs) : Methoxymethyl and methyl groups stabilize intermediates in coupling reactions but may reduce oxidative stability .

Physical and Spectroscopic Properties

Compound Molecular Formula Melting Point (°C) Notable Spectroscopic Data References
This compound C5H7BrN2O Not reported Expected IR: ν(C-O) ~1100 cm⁻¹; ¹H NMR: δ 3.3 (OCH3), δ 4.5 (CH2O).
4-Bromo-3-(trifluoromethyl)-1H-pyrazole C4H2BrF3N2 105–107 ¹H NMR: δ 7.8 (H-5); ¹⁹F NMR: δ -62 (CF3).
4-Bromo-5-methoxy-1-methyl-1H-pyrazole C5H7BrN2O Not reported ¹H NMR: δ 3.8 (OCH3), δ 3.9 (N-CH3); HRMS m/z 215.97 [M+H]+.
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole C13H12F3N3O2 Not reported GC-MS: m/z 304 (M+); elemental analysis: C 50.15%, H 2.38%, N 7.25%.

Key Insights :

  • Methoxymethyl vs.
  • Trifluoromethyl Groups : Introduce distinct ¹⁹F NMR signals and lower basicity due to strong EW effects .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-5-(methoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with cycloaddition or cyclization of precursors such as β-dicarbonyl compounds or hydrazine derivatives. For example, photochemical [2+2] cycloaddition of 1,5-dienes is a common method, though scalability is challenging due to specialized equipment requirements . Alternative routes include modular approaches using acetylation or reduction steps, as seen in the synthesis of similar brominated pyrazoles (e.g., 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole) . Key parameters affecting yield include solvent choice (e.g., ethanol or THF), temperature (0–50°C), and catalysts (e.g., Pd/C for reductions). Purity is enhanced via recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

Structural confirmation relies on 1H/13C NMR (to identify methoxymethyl and bromine substituents), mass spectrometry (for molecular weight validation), and UV-Vis spectroscopy (to detect conjugated systems). For example, in analogous compounds, NMR signals for methoxymethyl groups appear at δ ~3.3–4.3 ppm (CH2 and CH3) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles, critical for understanding steric effects and reactivity .

Q. What are the primary physicochemical properties of this compound, and how do they impact solubility and reactivity?

The bromine atom increases molecular weight (MW ~220–250 g/mol) and lipophilicity (logP ~2.5), while the methoxymethyl group enhances solubility in polar aprotic solvents like DMSO. The compound’s melting point (~105–107°C) and stability under acidic/basic conditions are critical for reaction planning. Reactivity is dominated by electrophilic substitution at the pyrazole ring and nucleophilic displacement of bromine .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with enzymes or receptors. The bromine and methoxymethyl groups contribute to Van der Waals interactions and hydrogen bonding, respectively. For instance, docking studies on similar pyrazoles show affinity for kinase ATP-binding pockets, with binding energies ≤−8 kcal/mol . QSAR models further correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity .

Q. What strategies resolve contradictions in reported biological activities of brominated pyrazoles?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. inactive results) often stem from assay variability (cell lines, concentrations) or impurities. Rigorous batch-to-batch purity analysis (HPLC ≥95%) and dose-response studies are essential. For example, 4-bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde showed inconsistent antimicrobial activity due to trace solvent residues . Meta-analyses comparing IC50 values across studies can identify robust trends .

Q. How does the oxabicyclo[3.1.0]hexane moiety influence the compound’s pharmacological profile compared to simpler pyrazole derivatives?

The bicyclic framework enhances rigidity, improving target selectivity by reducing conformational flexibility. In vitro studies on analogs (e.g., 4-bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole) demonstrate 10–100x higher potency against cancer cell lines (e.g., IC50 = 1.2 μM in HeLa) than non-bicyclic derivatives. This is attributed to improved π-π stacking and hydrophobic interactions .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be optimized for high-throughput applications?

Traditional batch synthesis suffers from low yields (~40–60%) due to intermediate instability. Flow chemistry improves scalability by enabling continuous reaction monitoring and reducing side products. For example, microreactors increased yields of 4-bromo-3-(trifluoromethyl)-1H-pyrazole derivatives by 20% . Automated purification systems (e.g., flash chromatography robots) further enhance reproducibility .

Q. How do steric effects from the methoxymethyl group influence regioselectivity in cross-coupling reactions?

The methoxymethyl group directs electrophilic substitution to the C-3 position via steric hindrance at C-4. In Suzuki-Miyaura couplings, Pd(PPh3)4 selectively couples aryl boronic acids to C-3, leaving bromine at C-4 intact for further functionalization. This was validated in the synthesis of 4-bromo-1-p-tolyl-1H-pyrazole derivatives with >90% regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.